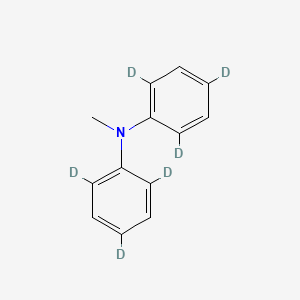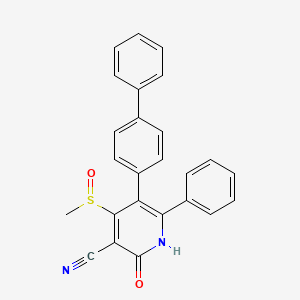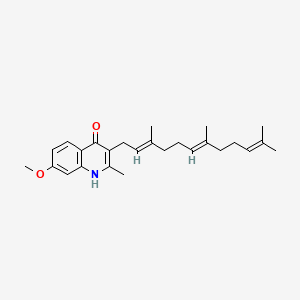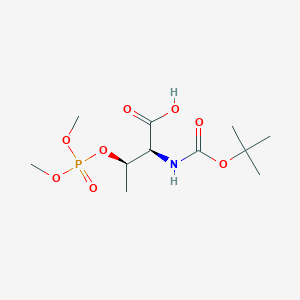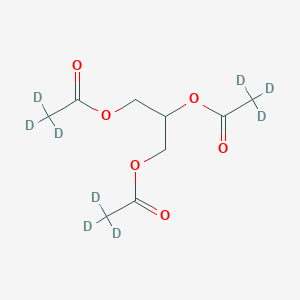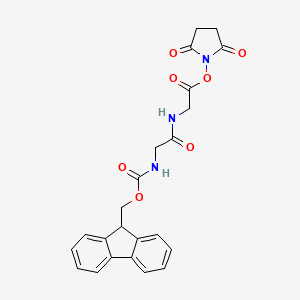
Fmoc-Gly-Gly-OSU
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly-Gly-OSU, also known as 9-fluorenylmethyloxycarbonyl-glycyl-glycine-N-hydroxysuccinimide ester, is a dipeptide derivative commonly used in peptide synthesis. It is a key reagent in the solid-phase peptide synthesis (SPPS) method, which allows for the efficient and rapid assembly of peptides. The Fmoc group serves as a protecting group for the amino terminus, preventing unwanted side reactions during the synthesis process .
準備方法
Synthetic Routes and Reaction Conditions
Fmoc-Gly-Gly-OSU is typically synthesized by reacting Fmoc-Gly-OH (9-fluorenylmethyloxycarbonyl-glycine) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as a white to off-white powder .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Fmoc-Gly-Gly-OSU primarily undergoes substitution reactions, where the Fmoc group is removed to expose the amino group for further peptide elongation. The removal of the Fmoc group is typically achieved using a base such as piperidine .
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include the desired peptide chains with the Fmoc group removed, allowing for further elongation or modification .
科学的研究の応用
Fmoc-Gly-Gly-OSU has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Peptide Synthesis: Used extensively in the synthesis of peptides and proteins for research and therapeutic purposes.
Drug Development: Plays a crucial role in the development of peptide-based drugs and antibody-drug conjugates (ADCs).
Biomaterials: Utilized in the creation of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Analytical Chemistry: Employed in the analysis and characterization of peptides and proteins using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
作用機序
The mechanism of action of Fmoc-Gly-Gly-OSU involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is introduced to protect the amino terminus, preventing unwanted side reactions. During the synthesis process, the Fmoc group is removed using a base such as piperidine, exposing the amino group for further peptide elongation . This process allows for the efficient and controlled assembly of peptide chains.
類似化合物との比較
Similar Compounds
Fmoc-Gly-OH: A simpler derivative used in peptide synthesis but lacks the N-hydroxysuccinimide ester group, making it less reactive.
Fmoc-Gly-Gly-OH: Similar to Fmoc-Gly-Gly-OSU but without the N-hydroxysuccinimide ester group, making it less suitable for certain coupling reactions.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the N-hydroxysuccinimide ester group, which enhances its reactivity and efficiency in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .
特性
分子式 |
C23H21N3O7 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C23H21N3O7/c27-19(24-12-22(30)33-26-20(28)9-10-21(26)29)11-25-23(31)32-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,27)(H,25,31) |
InChIキー |
YWPGJWLLWYHMEN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


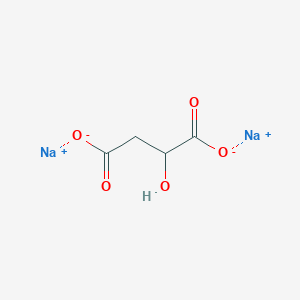

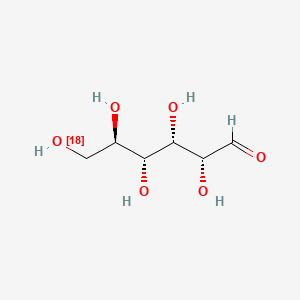

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
